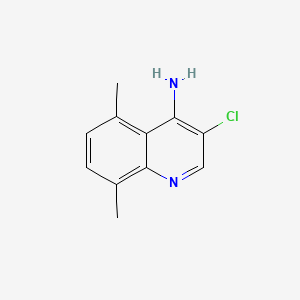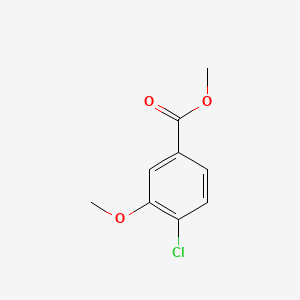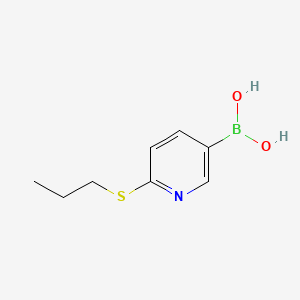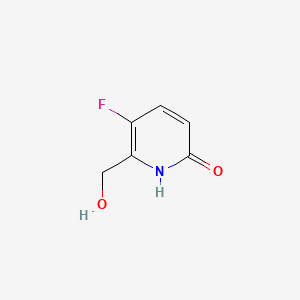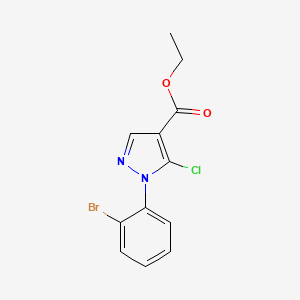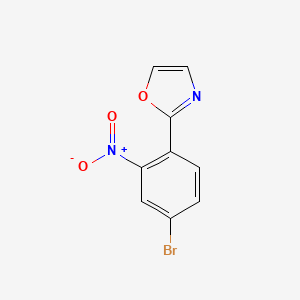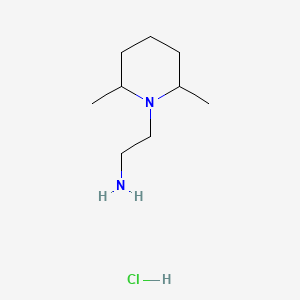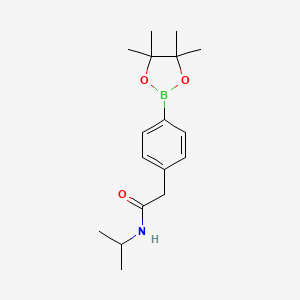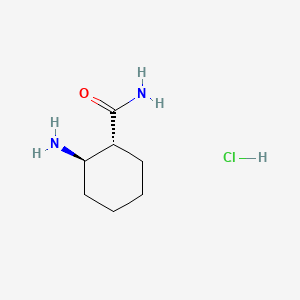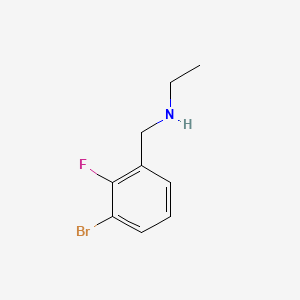
POL-RFAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POL-RFAMIDE is a neuropeptide that contains the C-terminal sequence Arg-Phe-NH2 (RFamide). This compound is found throughout the animal kingdom, particularly in evolutionarily ancient nervous systems such as those of cnidarians. This compound is known for its role in neurotransmission, where it acts as a signaling molecule in the nervous system, regulating various physiological processes and animal behaviors .
準備方法
Synthetic Routes and Reaction Conditions
POL-RFAMIDE can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
化学反応の分析
Types of Reactions
POL-RFAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under controlled conditions to prevent over-reduction.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized peptides, while reduction may produce reduced peptides. Substitution reactions can lead to the formation of various substituted peptides with different functional groups .
科学的研究の応用
POL-RFAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and chemical reactions involving peptides.
作用機序
POL-RFAMIDE exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The molecular targets of this compound include motoneurons, where it has a direct action, causing transient inhibition followed by prolonged excitation . The pathways involved in its mechanism of action include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the downstream effects of the peptide .
類似化合物との比較
POL-RFAMIDE is part of a larger family of RFamide peptides, which share the common C-terminal sequence Arg-Phe-NH2. Similar compounds include:
Gonadotropin-inhibitory hormone (GnIH): Inhibits the release of gonadotropins and regulates reproductive functions.
Neuropeptide FF (NPFF): Modulates pain perception and opioid receptor activity.
Pyroglutamylated RFamide peptide (QRFP): Involved in the regulation of feeding behavior and energy homeostasis.
Prolactin-releasing peptide (PrRP): Stimulates the release of prolactin and regulates stress responses.
Kisspeptin: Plays a crucial role in the regulation of puberty and reproductive functions
This compound is unique in its specific sequence and its role in the nervous system of cnidarians, where it acts as a neurotransmitter or neuromodulator at neuromuscular junctions .
特性
CAS番号 |
119116-89-1 |
|---|---|
分子式 |
C36H57N11O8 |
分子量 |
771.921 |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
GIFJMXFPCQODBR-IRGGMKSGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


